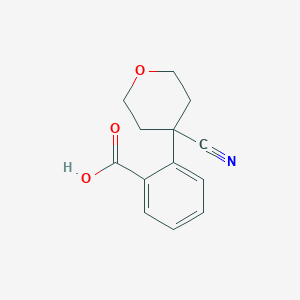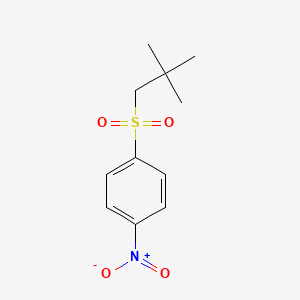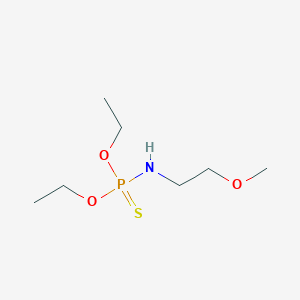
O,O-Diethyl N-(2-methoxyethyl)phosphoramidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-diethoxyphosphinothioyl-2-methoxy-ethanamine is a chemical compound with the molecular formula C7H18NO3PS and a molecular weight of 227.2615 g/mol . This compound is known for its unique structure, which includes a phosphinothioyl group attached to a methoxy-ethanamine backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N-diethoxyphosphinothioyl-2-methoxy-ethanamine involves several steps. One common method includes the reaction of diethoxyphosphinothioyl chloride with 2-methoxy-ethanamine under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent decomposition of the reactants . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-diethoxyphosphinothioyl-2-methoxy-ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Scientific Research Applications
N-diethoxyphosphinothioyl-2-methoxy-ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of new drugs.
Mechanism of Action
The mechanism of action of N-diethoxyphosphinothioyl-2-methoxy-ethanamine involves its interaction with specific molecular targets. The phosphinothioyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
N-diethoxyphosphinothioyl-2-methoxy-ethanamine can be compared with other similar compounds, such as:
- N-dimethoxyphosphinothioyl-2-methoxy-ethanamine
- N-dipropoxyphosphinothioyl-2-methoxy-ethanamine
- N-diethoxyphosphoryl-3-fluoro-4-methyl-aniline
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The unique combination of the phosphinothioyl group and the methoxy-ethanamine backbone in N-diethoxyphosphinothioyl-2-methoxy-ethanamine provides distinct properties that make it valuable for specific research applications .
Properties
CAS No. |
35812-41-0 |
|---|---|
Molecular Formula |
C7H18NO3PS |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-diethoxyphosphinothioyl-2-methoxyethanamine |
InChI |
InChI=1S/C7H18NO3PS/c1-4-10-12(13,11-5-2)8-6-7-9-3/h4-7H2,1-3H3,(H,8,13) |
InChI Key |
WHHGFZDOACKCDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(NCCOC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-(benzo[d][1,3]dioxol-5-yl)propiolate](/img/structure/B13998125.png)
![7-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-6-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B13998135.png)
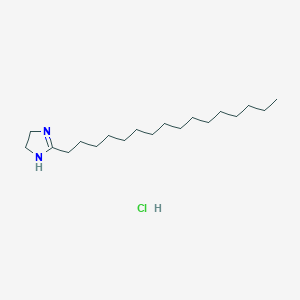

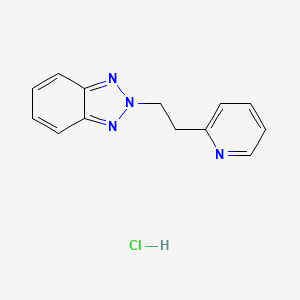

![1-(2-Chloroethyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea](/img/structure/B13998168.png)
